5-羟基吡嗪-2,3-二羧酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

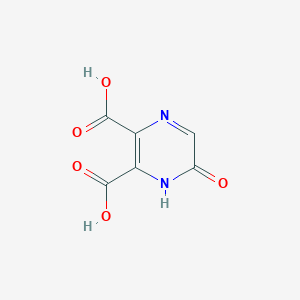

5-Hydroxypyrazine-2,3-dicarboxylic acid is a chemical compound with the molecular formula C6H4N2O5 . It has an average mass of 184.106 Da and a Monoisotopic mass of 184.012024 Da . It is used for proteomics research .

Synthesis Analysis

The synthesis of 5-Hydroxypyrazine-2,3-dicarboxylic acid involves the hydroxylation and decarboxylation of quinolinic acid . Quinolinate dehydrogenase, which catalyzes the first step, the hydroxylation of quinolinic acid, was solubilized from a membrane fraction, partially purified, and characterized . The dehydrogenase hydroxylated quinolinic acid and pyrazine-2,3-dicarboxylic acid to form 6-hydroxyquinolinic acid and 5-hydroxypyrazine-2,3-dicarboxylic acid, respectively .Molecular Structure Analysis

The molecular structure of 5-Hydroxypyrazine-2,3-dicarboxylic acid is characterized by a molecular formula of C6H4N2O5 . The exact mass is 184.012024 Da .Chemical Reactions Analysis

In the conversion of quinolinic acid to 6-hydroxypicolinic acid by whole cells of Alcaligenes sp. strain UK21, the enzyme reactions involved in the hydroxylation and decarboxylation of quinolinic acid were examined . The dehydrogenase hydroxylated quinolinic acid and pyrazine-2,3-dicarboxylic acid to form 6-hydroxyquinolinic acid and 5-hydroxypyrazine-2,3-dicarboxylic acid, respectively .Physical And Chemical Properties Analysis

5-Hydroxypyrazine-2,3-dicarboxylic acid has a molecular weight of 184.11 . It has a complexity of 354, a rotatable bond count of 2, a hydrogen bond donor count of 3, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 116, and it has a heavy atom count of 13 .科学研究应用

抗结核剂合成中的生物转化

5-羟基吡嗪-2-羧酸,5-羟基吡嗪-2,3-二羧酸的衍生物,已被用作合成新型抗结核剂的构建模块。该化合物是通过使用农杆菌 sp 制备的。DSM 6336,通过吡嗪羧酸将 2-氰基吡嗪转化为 5-羟基吡嗪-2-羧酸。在优化分离方法后,该工艺实现了 286 mM (40 g/l) 的产物浓度,产率为 80% (Wieser, Heinzmann, & Kiener, 1997)。

用于生物催化生产优化的酸碱表征

5-羟基吡嗪-2-羧酸的酸碱性质是使用电位滴定法测定的,这对于优化生物催化生产工艺至关重要。这项研究发现该化合物分两步解离,解离常数 pKa1=3.42 和 pKa2=7.96。此信息对于选择生物转化和下游处理的最佳 pH 值至关重要,有助于更有效的生产方法 (Sak-Bosnar & Kovar, 2005)。

衍生物合成和化学反应

5-羟基吡嗪-2,3-二羧酸衍生物已被合成用于各种化学应用。例如,2-乙酰氨基喹喔啉被氧化为 2-乙酰氨基吡嗪-5,6-二羧酸,该酸通过酸水解产生 2-氨基吡嗪-5,6-二羧酸。然后将该酸转化为各种其他衍生物,证明了该化合物在化学合成中的多功能性 (Felder, Pitre, & Grabitz, 1964)。

在杂环化和抗菌活性中的应用

5-羟基吡嗪-2,3-二羧酸衍生物已在可切换多组分杂环化背景下进行了研究。这项研究揭示了调整这些反应选择性的方法,这些反应可以定向形成各种复杂化合物。其中一些化合物对革兰氏阳性菌表现出抗菌活性,表明在开发新的抗菌剂方面具有潜在应用 (Murlykina 等,2013)。

晶体结构研究

5-甲基吡嗪-2,3-二羧酸(一种相关化合物)的晶体结构已被研究,以更好地理解小不对称分子中的酸-吡啶三聚体合成子。这项研究有助于了解分子相互作用和组装,这在晶体学和材料科学领域至关重要 (Babu & Nangia, 2006)。

安全和危害

The safety data sheet for Pyrazine-2,3-dicarboxylic acid, a related compound, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

属性

IUPAC Name |

6-oxo-1H-pyrazine-2,3-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O5/c9-2-1-7-3(5(10)11)4(8-2)6(12)13/h1H,(H,8,9)(H,10,11)(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEFXAUUVZLXLNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=C(NC1=O)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Hydroxypyrazine-2,3-dicarboxylic acid | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(3,5-dimethoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydro[1]benzothieno[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2444968.png)

![(E)-1-benzyl-3-(((2-(trifluoromethyl)phenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2444979.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2444983.png)

![4-[(6-Methylpyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2444985.png)

![N-(4-chlorobenzyl)-1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)piperidine-3-carboxamide](/img/no-structure.png)

![1-(Phenoxyacetyl)-4-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]piperidine](/img/structure/B2444987.png)

![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-ethyl-N-(m-tolyl)acetamide](/img/structure/B2444991.png)